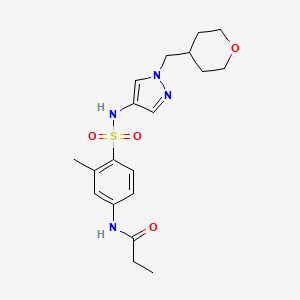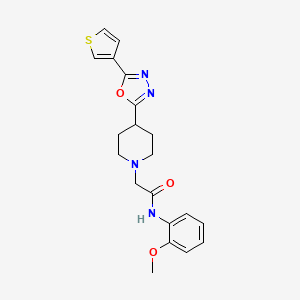
(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(5-methylisoxazol-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(5-methylisoxazol-4-yl)methanone is a derivative of 1,2,3-triazole . It is structurally related to compounds that have been studied for their potential as VHL inhibitors for the treatment of conditions such as anemia, ischemia, stroke, and cancer .
Synthesis Analysis
The synthesis of 1,2,3-triazole derivatives, like the compound , often involves the azide-alkyne Huisgen cycloaddition, a 1,3-dipolar cycloaddition between an azide and a terminal or internal alkyne . This reaction, catalyzed by Cu(I), forms 1,2,3-triazoles and is an efficient route to bioactive compounds .Molecular Structure Analysis
The molecule in 4-cyclopropyl-4,5-dihydro-1H-1,2,3-triazole, a related compound, is disposed about a mirror plane with the triazole ring lying in the plane and being orthogonal to the cyclopropyl ring . This suggests that the cyclopropyl-1H-1,2,3-triazol-1-yl group in the compound of interest may have a similar orientation.Chemical Reactions Analysis
While specific chemical reactions involvingThis compound are not available, 1,2,3-triazole derivatives have been studied for their reactivity. For instance, they have been evaluated for their in vitro cytotoxic activity against various cancer cell lines .
Scientific Research Applications
Synthesis and Structural Analysis
Compounds with structural motifs similar to "(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(5-methylisoxazol-4-yl)methanone" have been synthesized and characterized to understand their chemical structure and properties. For example, the synthesis of derivatives involving triazole and isoxazole rings has been reported, with detailed structural analyses through NMR, IR spectra, and X-ray diffraction (Cao et al., 2010)[https://consensus.app/papers/synthesis-crystal-structure-cao/dc7f5de447eb595795f9a10696ae62a4/?utm_source=chatgpt]. These studies are fundamental in drug design and development, providing a basis for understanding the molecular framework and reactivity of such compounds.
Biological Activity
Research on compounds structurally related to the molecule has also explored their potential biological activities. For instance, triazole and isoxazole derivatives have been investigated for their anticonvulsant activities, with some showing promising results in preclinical models (Malik & Khan, 2014)[https://consensus.app/papers/design-synthesis-5amino1-4triazin6yl2benzod-malik/6949157f802f556a9fbf50b4476cf210/?utm_source=chatgpt]. Such studies are crucial for the development of new therapeutic agents, suggesting that the compound could be of interest in the search for novel drugs with specific biological targets.
Antimicrobial and Anticancer Potential
Further, compounds incorporating elements like triazole or isoxazole have been synthesized and evaluated for their antimicrobial and anticancer properties (Katariya et al., 2021)[https://consensus.app/papers/synthesis-docking-study-13oxazole-clubbed-katariya/726faba6ed1a58ddb3684c2560f92fa1/?utm_source=chatgpt]. This indicates a potential application of the compound in developing new antimicrobial and anticancer agents, highlighting the importance of structural motifs present in the molecule for medicinal chemistry.
Future Directions
Properties
IUPAC Name |
[3-(4-cyclopropyltriazol-1-yl)pyrrolidin-1-yl]-(5-methyl-1,2-oxazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O2/c1-9-12(6-15-21-9)14(20)18-5-4-11(7-18)19-8-13(16-17-19)10-2-3-10/h6,8,10-11H,2-5,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFHZPCLJIROREV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)C(=O)N2CCC(C2)N3C=C(N=N3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[1-(2-Chlorobenzoyl)piperidin-4-yl]-1,1-dimethylurea](/img/structure/B2812663.png)
![Rel-1-((3aR,6aS)-3a,6a-dimethyltetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)prop-2-en-1-one](/img/structure/B2812664.png)


![1-{4-[3-(1H-imidazol-1-yl)propyl]piperidin-1-yl}prop-2-en-1-one](/img/structure/B2812670.png)
![2-[3-(3,4-dimethylbenzoyl)-6-methoxy-4-oxoquinolin-1-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2812673.png)
![1-(4-Methyl-3-nitrophenyl)-3-(2-(trifluoromethyl)benzo[d][1,3]dioxol-2-yl)urea](/img/structure/B2812675.png)
![3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-methyl-7-(4-methylpiperidin-1-yl)quinolin-4(1H)-one](/img/structure/B2812676.png)
![3-(4-fluorophenyl)-N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2812677.png)

![3,3-Dimethyl-4-[1-(6-methyl-2-propan-2-ylpyridine-3-carbonyl)piperidin-4-yl]azetidin-2-one](/img/structure/B2812679.png)



